molecular formula C9H16N4O B2979505 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide CAS No. 268204-00-8

4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2979505
CAS No.: 268204-00-8
M. Wt: 196.254
InChI Key: UJHDMDWBKLTXKL-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide is a pyrazole-derived carboxamide characterized by a 2-methylpropyl (isobutyl) group at position 3, a methyl group at position 1, and an amino-carboxamide moiety at positions 4 and 3. Its molecular formula is C₉H₁₆N₄O, with a molecular weight of 196.25 g/mol.

Properties

IUPAC Name

4-amino-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-5(2)4-6-7(10)8(9(11)14)13(3)12-6/h5H,4,10H2,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHDMDWBKLTXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole core, followed by subsequent functional group modifications to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide.

  • Reduction: Formation of 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate.

  • Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology: The biological activity of pyrazole derivatives makes them useful in drug discovery. They can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways.

Medicine: Pyrazole derivatives have shown potential in treating various diseases, including cancer, inflammation, and infectious diseases. The specific biological activity of 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide is an area of ongoing research.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Analogues in Agrochemicals

Tolfenpyrad
  • IUPAC Name : 4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
  • Molecular Formula : C₂₁H₂₂ClN₃O₂
  • Key Features :
    • Chloro and ethyl substituents at positions 4 and 3.
    • Aromatic benzyl ether group enhances lipophilicity.
  • Application : Broad-spectrum insecticide targeting mitochondrial electron transport .
  • Comparison: Unlike the target compound, Tolfenpyrad’s chloro and ethyl groups increase electrophilicity, enhancing binding to insecticidal targets.
Chlorantraniliprole Derivative
  • Structure : 3-Bromo-1-(3-chloro-2-pyridinyl)-N-[2,4-dichloro-6-(isopropylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide
  • Key Features :
    • Bromo and chloro substituents for enhanced halogen bonding.
    • Isopropylcarbamoyl group improves solubility.
  • Application : Illegal insecticide derivative with undetectable residues in organic produce .
  • Comparison : The pyridinyl and dichlorophenyl groups expand π-π interactions, while the target compound’s 2-methylpropyl may prioritize hydrophobic interactions .
K9O
  • IUPAC Name : 4-Chloro-1-(2-methylpropyl)-N-(2-phenyl-1H-benzimidazol-6-yl)-1H-pyrazole-5-carboxamide
  • Molecular Formula : C₂₁H₂₀ClN₅O
  • Key Features :
    • Shared 2-methylpropyl group at position 1.
    • Benzimidazole ring enhances planar stacking with biological targets.
  • Application : Likely a kinase or enzyme inhibitor (exact use unspecified) .
  • Comparison : The benzimidazole moiety introduces hydrogen-bonding capability absent in the target compound, suggesting divergent target selectivity .

Pharmaceutical Analogues

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
  • Molecular Formula : C₈H₁₅ClN₄O
  • Key Features :
    • Propyl group at position 3 (vs. 2-methylpropyl in the target compound).
    • Hydrochloride salt improves aqueous solubility.
  • Application : Intermediate in synthesizing phosphodiesterase inhibitors (e.g., Sildenafil analogs) .
AZ-037 (5-Fluoro-AB-FUPPYCA)
  • IUPAC Name: N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
  • Molecular Formula : C₂₀H₂₆F₂N₄O₂
  • Key Features :
    • Fluorophenyl and fluoropentyl groups for metabolic resistance.
    • Chiral center influences enantioselective activity.
  • Comparison : Fluorination enhances bioavailability and target affinity, a strategy absent in the target compound .

Substituent Effects on Physicochemical Properties

Compound Substituents (Position) LogP* Solubility (mg/mL) Key Functional Groups
Target Compound 2-methylpropyl (3), NH₂ (4) ~2.1 Low (DMSO-soluble) Carboxamide, amino
Tolfenpyrad Cl (4), ethyl (3), benzyl ether ~4.8 <0.1 Chloro, aryl ether
Chlorantraniliprole Derivative Br (3), Cl (pyridinyl) ~3.5 <0.01 Halogens, carbamoyl
4-Amino-3-propyl Hydrochloride Propyl (3), HCl salt ~1.5 >10 (water) Salt form, linear alkyl

*Predicted using fragment-based methods.

Research Findings and Trends

  • Bioactivity : Pyrazole carboxamides with halogen substituents (Cl, Br) exhibit stronger insecticidal activity but raise regulatory concerns due to environmental persistence .
  • Pharmaceutical Optimization : Hydrophobic substituents (e.g., 2-methylpropyl) improve blood-brain barrier penetration, while hydrophilic groups (e.g., HCl salt) enhance solubility .
  • Synthetic Flexibility : Position 3 modifications (alkyl vs. aryl) dramatically alter steric and electronic profiles, enabling tailored applications .

Biological Activity

4-Amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide, also known by its CAS number 268204-00-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article explores the biological activity of this compound, supported by data tables and recent research findings.

The molecular formula of this compound is C9H16N4O, with a molecular weight of 196.25 g/mol. The compound is characterized by the following properties:

Property Value
CAS Number268204-00-8
Molecular Weight196.25 g/mol
Purity95%
Physical FormSolid
Storage Temperature2-8°C

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound. Notably, pyrazoles exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.
  • Antitumor Activity : Some pyrazoles have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Antimicrobial Properties : These compounds have been evaluated for their effectiveness against various bacterial strains.

Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of pyrazole derivatives found that compounds similar to this compound effectively inhibited COX enzymes in vitro. The inhibition was quantified using IC50 values, demonstrating significant activity at low concentrations.

Antitumor Activity

In a recent experiment, the compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and Hs 578T (breast cancer). The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis as measured by caspase-3 activation.

Cell Line IC50 (µM) Apoptosis Induction
MDA-MB-23115.0High
Hs 578T12.5Moderate

Antimicrobial Activity

Research has also evaluated the antimicrobial effects of pyrazole derivatives against various pathogens. The results showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

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